N-(furan-2-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
N-(furan-2-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a furan-2-ylmethyl group at the N-terminal and a 6-phenoxypyrimidin-4-yl moiety at the piperidine C1 position. Its structure integrates a pyrimidine core, known for biological relevance in medicinal chemistry, and a furan ring, which may enhance solubility or electronic interactions in target binding.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-21(22-14-18-7-4-12-27-18)16-8-10-25(11-9-16)19-13-20(24-15-23-19)28-17-5-2-1-3-6-17/h1-7,12-13,15-16H,8-11,14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMMTSYLSULIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
Key Structural Differences :
- Substituents : Replaces the furan-2-ylmethyl group with a 4-fluorobenzyl moiety and introduces a naphthalen-1-yl-ethyl group at the piperidine C1 position.
- Biological Activity : Reported as a SARS-CoV-2 inhibitor with "acceptable" activity in preliminary studies .
- Inferred Properties :
- The 4-fluorobenzyl group may enhance metabolic stability compared to the furan group due to fluorine’s electron-withdrawing effects.
- The bulky naphthalenyl group could improve target binding affinity but reduce solubility.
However, the absence of fluorine might decrease metabolic stability .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
Key Structural Differences :
- Core: Features a pyrimidine ring substituted with fluorophenyl, methoxyphenylaminomethyl, and methyl groups.
- Structural Insights :
N-(1-Benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Key Structural Differences :
- Substituents : Substitutes the furan-2-ylmethyl group with a benzyl moiety.
- Physicochemical Properties :
- The benzyl group increases lipophilicity compared to the furan derivative, which may enhance membrane permeability but reduce solubility.
Comparison :
The furan-2-ylmethyl group in the target compound likely provides a balance between solubility and lipophilicity, avoiding the excessive hydrophobicity of the benzyl analog. This could optimize bioavailability in vivo .
4-(4-Fluorophenyl)piperidine Derivatives
Key Structural Differences :
- Core : Fluorophenyl-substituted piperidines (e.g., 4-(4-fluorophenyl)-6-isopropylpyrimidine derivatives).
- Applications: Serve as intermediates for immunomodulating or antimicrobial agents .
Research Implications
- Target Compound Advantages: The furan-2-ylmethyl and phenoxypyrimidinyl groups may synergize to optimize solubility, target binding, and toxicity profiles compared to fluorinated or benzyl analogs.
- Future Directions : Molecular docking studies could elucidate binding interactions with viral proteases (e.g., SARS-CoV-2 Mpro), leveraging structural insights from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
